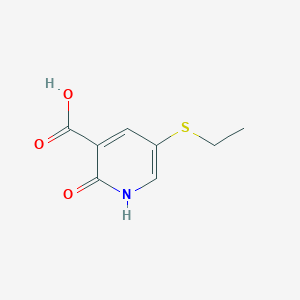
5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-Aminolevulinic acid (5-ALA) are synthesized via alternative biotechnological methods due to the disadvantages of chemical synthesis . Another example is the synthesis of 5-amino-3-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitrile .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring with various functional groups attached, including an ethylsulfanyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound ethanesulfonyl chloride has a density of 1.357 g/mL at 25 °C .Applications De Recherche Scientifique
Medicine
5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: is a precursor for the biosynthesis of tetrapyrrole compounds, which have significant applications in medicine. It is used in the treatment of various diseases, including tumors, through photodynamic therapy . The compound’s derivatives may be involved in synthesizing drugs that harness its photosensitizing properties to target and destroy cancer cells.
Agriculture
In agriculture, this compound plays a role as a biostimulant and nutrient. It can improve the iron status and immune response in livestock when used as an animal feed additive . Additionally, its derivatives might be used to enhance crop yield and stress tolerance, contributing to sustainable farming practices.
Biotechnology
The compound is also crucial in biotechnological applications, particularly in the production of 5-aminolevulinic acid (5-ALA) using engineered microbial cells . This process is vital for creating bio-based products, including biofuels and biochemicals, through sustainable methods.
Environmental Science
In environmental science, derivatives of this compound could be used in the development of micromotors for pollutant degradation and removal, bacterial killing, and dynamic environmental monitoring . These applications are part of a broader effort to enhance traditional operations in environmental management.
Material Science
The chemical versatility of this compound allows for its use in material science, particularly in the synthesis of metal–organic frameworks (MOFs). These frameworks have diverse applications due to their porosity and stability, which can be enhanced by incorporating derivatives of the compound .
Chemical Engineering
Finally, in chemical engineering, the compound’s derivatives are used to engineer strains of Escherichia coli for high-level production of 5-ALA . This showcases the compound’s role in optimizing bioprocesses for the efficient production of valuable amino acids.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the field of organic chemistry and drug development involve the design and synthesis of novel compounds with improved properties and functionalities. This includes the development of new synthetic methods, the exploration of new reaction mechanisms, and the design of more efficient and selective catalysts .
Propriétés
IUPAC Name |
5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVHYBRBAUSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CNC(=O)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)




![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)


![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)

